SU 6656

描述

SU6656 是一种主要针对 Src 蛋白酪氨酸激酶家族的小分子抑制剂。 它由生物技术公司 SUGEN Inc.(辉瑞公司的子公司)于 2000 年开发 。 该化合物以其抑制 Src 家族激酶的能力而闻名,包括 Src、Yes、Lyn 和 Fyn,具有不同的效力 。 SU6656 已被广泛用作研究工具,以研究 Src 家族激酶在细胞信号传导和各种生物过程中的作用。

准备方法

合成路线和反应条件

SU6656 的合成涉及多个步骤,从核心吲哚结构的制备开始。关键步骤包括:

吲哚核的形成: 吲哚核是通过一系列涉及适当起始材料缩合的反应合成的。

磺酰胺的形成: 然后使吲哚核与磺酰氯反应,引入磺酰胺基团。

最终修饰:

工业生产方法

SU6656 的工业生产遵循类似的合成路线,但经过优化以进行大规模生产。 这包括使用高效催化剂、优化的反应条件和纯化技术,以确保最终产物的高产率和纯度 .

化学反应分析

反应类型

SU6656 经历各种化学反应,包括:

氧化: SU6656 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以改变分子中的磺酰胺基团或其他官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生亚砜或砜,而还原可能导致胺或醇 .

科学研究应用

Introduction to SU6656

SU6656 is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.

Cancer Research

Inhibition of mTOR Signaling Pathway

SU6656 has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with SU6656 resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .

Cell Proliferation and Tumor Growth

In experiments with HBL melanoma cells, SU6656 significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .

Signal Transduction Studies

Investigating Src Family Kinases

SU6656 serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .

Developmental Biology

Modulation of Epithelial Differentiation

In studies involving human pluripotent stem cells (hPSCs), SU6656 treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that SU6656 may facilitate the generation of specific cell types for regenerative medicine applications .

Neurological Research

Effects on Nicotine Withdrawal Syndrome

Recent studies have indicated that SU6656 can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for SU6656 in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .

Summary of Findings

The following table summarizes key findings related to the applications of SU6656:

| Application Area | Key Findings |

|---|---|

| Cancer Research | Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes. |

| Signal Transduction Studies | Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases. |

| Developmental Biology | Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization. |

| Neurological Research | Attenuates nicotine withdrawal symptoms; potential application in addiction treatment. |

作用机制

SU6656 通过抑制 Src 家族激酶的活性发挥其作用。它与这些激酶的 ATP 结合位点结合,阻止磷酸基团转移到目标蛋白。 这种抑制会破坏下游信号通路,这些通路参与细胞生长、分化和存活 。 此外,SU6656 已被证明通过涉及 LKB1 增强磷酸化的矛盾机制激活 AMP 活化蛋白激酶 (AMPK) .

相似化合物的比较

类似化合物

PP2: 另一种 Src 家族激酶抑制剂,具有不同的化学结构,但具有相似的抑制效果。

达沙替尼: 一种多激酶抑制剂,靶向 Src 家族激酶以及其他激酶,如 BCR-ABL。

SU6656 的独特性

SU6656 在其对 Src 家族激酶的选择性和其以不同的效力抑制该家族的多个成员的能力方面是独一无二的。 它已被广泛用作研究工具,以剖析 Src 激酶在各种生物过程中的作用,使其成为基础和应用研究中宝贵的化合物 .

生物活性

SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

This compound selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .

Moreover, this compound has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while this compound is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .

Induction of Polyploidization

Research indicates that this compound can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .

Impact on Head and Neck Tumor Cells

In studies involving head and neck squamous cell carcinoma (HNSCC), this compound demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, this compound showed moderate efficacy compared to other inhibitors like dasatinib .

Case Studies and Research Findings

- NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .

- Leukemic Cell Lines : The induction of polyploidy by this compound highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .

- HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to this compound treatment, indicating that baseline kinase activity may predict therapeutic response .

Summary Table of Biological Activities

属性

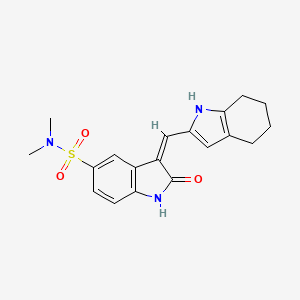

IUPAC Name |

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJQOUIVKBFGH-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []

A: While the precise binding mechanism remains unclear, research indicates that SU6656 competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]

ANone: SU6656 treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]

- Induction of apoptosis: SU6656 can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]

- Modulation of cell signaling pathways: SU6656 can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]

- Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]

ANone: The molecular formula of SU6656 is C20H20N4O3S, and its molecular weight is 396.47 g/mol.

ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.

A: SU6656 shows a solubility of 18.5 mg/mL in DMSO. []

A: Yes, SU6656 has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []

ANone: SU6656 has been studied in various animal models. For example:

- It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []

- It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []

- It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []

ANone: The provided abstracts do not mention clinical trials. While SU6656 has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.

A: While SU6656 exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。